2-Methoxy-2-phenylacetonitrile

Description

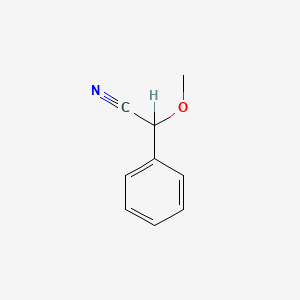

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXJXCNHNYUWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313099 | |

| Record name | Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-13-5 | |

| Record name | (Methoxyphenyl)acetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-2-PHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9MNG39UA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methoxy 2 Phenylacetonitrile

Strecker-Type Cyanation Reactions for α-Alkoxy Nitriles

The synthesis of α-alkoxy nitriles, such as 2-Methoxy-2-phenylacetonitrile, is frequently achieved through Strecker-type reactions. This method involves the reaction of an acetal (B89532) with a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN), facilitated by a catalyst. Acetals serve as effective electrophiles under acidic conditions due to the formation of an oxonium ion intermediate, which readily reacts with nucleophiles like the cyanide ion. taylorandfrancis.com The development of this reaction has moved towards employing heterogeneous, reusable, and environmentally benign catalysts to improve sustainability and ease of handling, especially for large-scale production. taylorandfrancis.commdpi.com

Catalytic Approaches in Strecker Cyanation

The efficacy of the Strecker-type cyanation for producing this compound is heavily reliant on the choice of catalyst. Research has explored a diverse range of catalytic systems, from coordination polymers and magnetic nanoparticles to traditional Lewis acids, each offering distinct advantages in terms of activity, selectivity, and reusability.

One-dimensional Cadmium(II) coordination polymers (CPs) have emerged as effective heterogeneous catalysts for the Strecker-type cyanation of acetals. mdpi.com For instance, two specific Cd(II) CPs, formulated as [Cd(L1)(NMF)2]n (CP 1) and [Cd(L2)(DMF)(H2O)2]n·n(H2O) (CP 2), have been synthesized and successfully employed in the microwave-assisted, solvent-free synthesis of this compound from benzaldehyde (B42025) dimethyl acetal and trimethylsilyl cyanide (TMSCN). mdpi.com

The structural characteristics of these CPs play a crucial role in their catalytic performance. CP 1, featuring a 1D double chain structure with a dinuclear {Cd2(COO)4} secondary building unit (SBU), demonstrates superior catalytic activity compared to CP 2, which has a simple 1D network. mdpi.com The dinuclear Cd(II) SBU in CP 1 is believed to promote the catalytic process more effectively than the mononuclear Cd(II) center in CP 2. Furthermore, the robust framework of these CPs allows for easy recovery and reuse for at least four cycles without a significant loss of structural integrity or catalytic efficiency. mdpi.com In comparative tests, CP 1 achieved a 95% yield for this compound, while CP 2 yielded 84% under identical conditions. mdpi.comsemanticscholar.org

To bridge the gap between homogeneous and heterogeneous catalysis, magnetic nanoparticles (MNPs) have been developed as catalyst supports, offering high efficiency and simple recovery using an external magnet. tandfonline.comrsc.org Palladium supported on functionalized magnetite (Fe₃O₄) nanoparticles is a prominent example used for the synthesis of this compound derivatives via a one-pot, solvent-free Strecker-type reaction. tandfonline.comtandfonline.comingentaconnect.comtandfonline.com

One such catalyst involves Pd supported on Fe₃O₄ nanoparticles functionalized with 3,4-diaminobenzoic acid (Pd-DABA-Fe₃O₄). tandfonline.com This organic-inorganic hybrid catalyst has demonstrated high yields and short reaction times under ambient, solvent-free conditions. tandfonline.com Another variation is Pd supported on methane (B114726) diamine (propyl silane) functionalized Fe₃O₄ nanoparticles (Pd-MDA-PSi-Fe₃O₄). tandfonline.com This catalyst was also effective for the synthesis of this compound derivatives, highlighting the versatility of modifying the nanoparticle surface to tune catalytic activity. tandfonline.com The key advantages of these magnetic nanocatalysts include their high reusability, operational simplicity, and environmentally friendly nature. tandfonline.comtandfonline.com

A variety of Lewis acids have been shown to catalyze the cyanation of acetals to form α-alkoxy nitriles. taylorandfrancis.com For the synthesis of this compound, several Lewis acids have been utilized with TMSCN as the cyanating agent. For example, Bismuth(III) bromide (BiBr₃) as a catalyst can produce the target compound in 89% yield within one hour. mdpi.com In contrast, Magnesium iodide etherate (MgI₂ etherate) requires a much longer reaction time of 36 hours to achieve a 53% yield. mdpi.com

Other powerful Lewis acids like Titanium(IV) chloride (TiCl₄) and Trimethylsilyl trifluoromethanesulfonate (B1224126) (SiCl₃OTf) have also been employed. With different cyanating agents, such as t-butyl isocyanide and cyanoamine, these catalysts can lead to very high yields (95–96%) in relatively short reaction times (0.5 to 3 hours) at low temperatures (−70 °C or 0 °C). mdpi.com These conventional methods, however, often necessitate strictly anhydrous conditions, which can be challenging to manage on an industrial scale. taylorandfrancis.com

Magnetic Nanoparticle-Supported Catalysts (e.g., Pd/Fe₃O₄)

Optimization of Reaction Conditions and Solvent-Free Systems

Optimizing reaction parameters is critical for maximizing the yield and efficiency of this compound synthesis. For the Cd(II)-coordination polymer catalyzed reaction, a systematic study revealed that solvent-free conditions under microwave irradiation at 70°C were optimal, achieving a 95% yield with a 1 mol% catalyst loading of CP 1. mdpi.comsemanticscholar.org The use of solvents such as ethanol (B145695), THF, or acetonitrile (B52724) resulted in lower yields. mdpi.com Temperature also plays a significant role; increasing the temperature from 40°C to 70°C boosted the yield from 77% to 95%, while a further increase to 90°C had a slightly negative effect. mdpi.comsemanticscholar.org

The development of solvent-free systems is a major advancement, particularly highlighted in the use of magnetic nanoparticle-supported catalysts. tandfonline.comtandfonline.commdpi.com These reactions are often conducted under ambient and solvent-free conditions, which simplifies the procedure, reduces environmental impact, and lowers costs. tandfonline.comtandfonline.com For the Pd-MDA-PSi-Fe₃O₄ catalyst, the optimal amount was found to be 0.1 mol% to achieve high to excellent yields of the corresponding this compound derivatives. tandfonline.com

Table 1: Optimization of Catalyst Loading for this compound Synthesis using CP 1 Reaction Conditions: Benzaldehyde dimethyl acetal, TMSCN, microwave irradiation at 70°C, solvent-free.

| Catalyst | Catalyst Loading (mol%) | Yield (%) |

| CP 1 | 0.5 | 71 |

| CP 1 | 1.0 | 95 |

| CP 1 | 2.0 | 94 |

| CP 1 | 3.0 | 95 |

| Data sourced from MDPI semanticscholar.org |

Table 2: Effect of Temperature on Yield using CP 1 Catalyst Reaction Conditions: Benzaldehyde dimethyl acetal, TMSCN, 1 mol% CP 1, microwave irradiation, solvent-free.

| Temperature (°C) | Yield (%) |

| 25 | 30 |

| 40 | 77 |

| 70 | 95 |

| 90 | 91 |

| Data sourced from MDPI mdpi.comsemanticscholar.org |

Substrate Scope and Functional Group Tolerance in Strecker Cyanation

The robustness of a synthetic method is determined by its applicability to a wide range of substrates with varied functional groups. The Strecker-type cyanation catalyzed by Pd-MDA-PSi-Fe₃O₄ nanoparticles was shown to be effective for a broad range of substituted and structurally diverse aromatic aldehyde dimethyl acetals. tandfonline.com Both electron-donating and electron-withdrawing groups on the aromatic ring were well-tolerated, consistently producing the corresponding this compound derivatives in high to excellent yields (85-96%). tandfonline.com

Similarly, the Cd(II)-coordination polymer catalyst (CP 1) also demonstrated good substrate scope. The reaction of various substituted benzaldehyde dimethyl acetals with TMSCN provided the desired α-methoxy nitriles in high yields, indicating the method's wide applicability. mdpi.com This tolerance for diverse functional groups underscores the utility of these catalytic systems in synthesizing a library of this compound derivatives.

Table 3: Substrate Scope for the Synthesis of this compound Derivatives using Pd-MDA-PSi-Fe₃O₄ Reaction Conditions: Substituted benzaldehyde dimethyl acetal (1 mmol), TMSCN (1.2 mmol), Pd-MDA-PSi-Fe₃O₄ (0.1 mol%), solvent-free, ambient temperature.

| Entry | R in R-C₆H₄-CH(OCH₃)₂ | Product | Time (min) | Yield (%) |

| 1 | H | This compound | 15 | 96 |

| 2 | 4-Cl | 2-(4-Chlorophenyl)-2-methoxyacetonitrile | 15 | 95 |

| 3 | 4-Br | 2-(4-Bromophenyl)-2-methoxyacetonitrile | 20 | 95 |

| 4 | 4-F | 2-(4-Fluorophenyl)-2-methoxyacetonitrile | 15 | 92 |

| 5 | 4-NO₂ | 2-Methoxy-2-(4-nitrophenyl)acetonitrile | 25 | 85 |

| 6 | 4-CH₃ | 2-Methoxy-2-(p-tolyl)acetonitrile | 15 | 94 |

| 7 | 3-OCH₃ | 2-(3-Methoxyphenyl)-2-methoxyacetonitrile | 20 | 92 |

| 8 | 4-OCH₃ | 2-Methoxy-2-(4-methoxyphenyl)acetonitrile | 15 | 95 |

| Data sourced from Taylor & Francis Online tandfonline.com |

Cyanocarbene-Mediated Synthetic Pathways

A significant advancement in the synthesis of α-alkoxynitriles involves the use of cyanocarbenes. researchgate.net These reactive species can be generated and trapped in situ to produce the desired products in high yields. researchgate.net

Generation of Cyanocarbenes from Hypervalent Iodonium (B1229267) Alkynyl Triflates (HIATs)

Cyanocarbenes are effectively generated from the reaction of Hypervalent Iodonium Alkynyl Triflates (HIATs) with an azide (B81097) source. nih.gov HIATs are electrophilic alkyne precursors that become highly reactive at the β-carbon. rsc.org The reaction is initiated by the addition of an azide anion to this electrophilic carbon. rsc.orgsorbonne-universite.fr This leads to a series of transient intermediates, including an iodoylide, a vinylidene carbene, and an alkynyl azide. rsc.orgsorbonne-universite.fr Ultimately, this cascade results in the extrusion of dinitrogen gas (N₂) to furnish the cyanocarbene. researchgate.netresearchgate.net

The synthesis of HIATs can be straightforward, but their isolation often presents challenges due to their sensitivity to air, water, and light, sometimes requiring filtration under an inert atmosphere at very low temperatures (-45 °C). researchgate.netnih.govacs.org To circumvent these difficulties, methods have been developed to form and react the HIATs in situ, eliminating the need for their isolation. rsc.orgacs.org These in situ methods can utilize readily available silylalkynes or metallated alkynes, which react with sources like iodobenzene (B50100) diacetate and an azide to generate the cyanocarbene. rsc.org

O-H Insertion Reactions in the Formation of this compound

Once generated, the cyanocarbene intermediate is highly electrophilic and can be trapped by various nucleophiles. sorbonne-universite.fr In the synthesis of this compound, methanol (B129727) serves as both the solvent and the trapping agent. researchgate.netnih.gov The reaction proceeds via an O-H insertion mechanism, where the oxygen atom of methanol performs a nucleophilic attack on the carbene. rsc.org A subsequent proton transfer completes the formation of the stable this compound product. rsc.org This specific O-H insertion reaction using a phenyl-substituted HIAT has been reported to produce this compound in yields of up to 75%. nih.gov

Research has explored the scope of this O-H insertion reaction with various substituted HIATs and methanol, demonstrating its utility for creating a range of α-methoxy-α-arylacetonitriles. The efficiency of the reaction can be influenced by the electronic properties of the substituents on the aromatic ring. rsc.org

Table 1: O-H Insertion Reaction Yields with Various HIATs and Methanol

| R Group on Phenyl HIAT | Product | Yield (%) |

| H | This compound | 75 |

| 4-Me | 2-methoxy-2-(p-tolyl)acetonitrile | 71 |

| 4-OMe | 2-methoxy-2-(4-methoxyphenyl)acetonitrile | 68 |

| 4-F | 2-(4-fluorophenyl)-2-methoxyacetonitrile | 55 |

| 4-Cl | 2-(4-chlorophenyl)-2-methoxyacetonitrile | 49 |

| 4-CF₃ | 2-methoxy-2-(4-(trifluoromethyl)phenyl)acetonitrile | 31 |

This table is generated based on data reported in studies on in situ HIAT formation and reaction. Yields correspond to reactions where various in situ prepared HIATs were reacted with methanol. rsc.org

Influence of Azide Sources and Reaction Media

Two primary methods for the in situ generation and reaction of HIATs have been described, differing in their use of a catalyst. rsc.org

Uncatalyzed Method: This approach involves reacting commercially available alkynes with iodobenzene diacetate and sodium azide. rsc.org

Copper-Catalyzed Method: A second method employs a copper(II) catalyst, which is theorized to enable the direct addition of the azide anion to the α-carbon of the HIAT. rsc.org This pathway bypasses some of the reactive intermediates that can lead to side products, often resulting in a cleaner reaction. rsc.org The use of a bidentate phosphine (B1218219) ligand like dppe (1,2-bis(diphenylphosphino)ethane) is crucial, as it forms a soluble Cu(dppe)(N₃)₂ complex, which enhances safety. rsc.org

Related Synthetic Strategies for Alpha-Substituted Nitriles

Beyond cyanocarbene chemistry, other modern synthetic strategies are available for the functionalization of the α-position of arylnitriles, including electrochemical methods and classical condensation reactions.

Electrochemical Approaches for α-Alkylation and α-Alkenylation of Arylnitriles

Electrochemistry offers a green and sustainable alternative for forming carbon-carbon bonds at the α-position of arylnitriles. rsc.org These methods can proceed under mild conditions, often without the need for external chemical reductants or catalysts. rsc.orgnih.gov

For α-alkylation , convergent paired electrolysis represents an advanced strategy. In one such system designed for amines, a Barbier-Grignard-type reaction at the cathode generates an organozinc reagent, while an iminium ion is formed at the anode; these two species then combine. rsc.org While not directly applied to phenylacetonitrile (B145931) in the cited study, the principle of generating a nucleophile and an electrophile in separate electrode processes for a subsequent coupling reaction is a key concept in modern electrochemical synthesis. rsc.org Other research has focused on manganese-catalyzed electrochemical alkylation of nitriles with alcohols. nih.gov

For α-alkenylation , electrochemical nickel-catalyzed methods have been developed. For instance, the enantioselective hydro-alkenylation of enones has been achieved using an undivided cell with simple electrodes, coupling them with alkenyl bromides. nih.gov The strategic coupling of multiple electrochemical redox methods has also been shown to enable a switch between α-alkenylation and α-alkylation of nitriles. researchgate.net

Condensation Reactions Involving Phenylacetonitrile Scaffolds

The condensation of phenylacetonitrile with aldehydes and ketones, often via the Knoevenagel condensation, is a fundamental method for creating α,β-unsaturated nitriles. researchgate.net These reactions rely on the deprotonation of the acidic α-carbon of phenylacetonitrile to generate a potent carbanion nucleophile. thieme-connect.de

Solvent-free conditions have been developed for the condensation of phenylacetonitrile with aldehydes like 4-methoxybenzaldehyde. rsc.org One effective method involves using neat powdered potassium hydroxide (B78521) (KOH) at room temperature for a very short reaction time (e.g., 3 minutes). rsc.org An alternative approach uses potassium carbonate (K₂CO₃) with a phase transfer agent, which can be accelerated by microwave irradiation or conventional heating. researchgate.netrsc.org

The electronic nature of substituents on the phenylacetonitrile ring can significantly influence the outcome of these condensations. In self-condensation reactions to form β-enaminonitriles, derivatives with electron-donating groups on the phenyl ring tend to produce high yields. nih.gov

Table 2: Self-Condensation Yields of Substituted Phenylacetonitriles

| Substituent on Phenyl Ring | Product (β-enaminonitrile) | Yield (%) |

| H | 2-cyano-1,3-diphenyl-2-propen-1-amine | 86 |

| 4-Me | 2-cyano-1,3-di-p-tolyl-2-propen-1-amine | 81 |

| 4-OMe | 2-cyano-1,3-bis(4-methoxyphenyl)-2-propen-1-amine | 78 |

| 4-F | 2-cyano-1,3-bis(4-fluorophenyl)-2-propen-1-amine | 72 |

| 4-Cl | 2-cyano-1,3-bis(4-chlorophenyl)-2-propen-1-amine | 70 |

This table is generated from data on the self-condensation of phenylacetonitrile derivatives promoted by lithium hexamethyldisilazide (LiHMDS) in dimethoxyethane (DME) at 120 °C. nih.gov

Mechanistic Investigations in the Synthesis of 2 Methoxy 2 Phenylacetonitrile

Elucidation of Reaction Pathways for Strecker-Type Cyanation

A primary route for the synthesis of 2-methoxy-2-phenylacetonitrile involves a modification of the Strecker reaction, specifically the cyanation of acetals. This pathway typically utilizes benzaldehyde (B42025) dimethyl acetal (B89532) as a precursor, which reacts with a cyanide source, often trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a catalyst. This method is considered a Strecker-type reaction as it results in an α-substituted nitrile.

Role of Oxocarbenium Cation Intermediates

Central to the mechanism of acetal cyanation is the formation of a key reactive intermediate: the oxocarbenium cation. nih.govnih.govyoutube.comwikipedia.org The reaction is initiated by a Lewis acid or Brønsted acid catalyst, which activates the acetal by coordinating to one of the methoxy (B1213986) groups. nih.govmdpi.com This activation facilitates the departure of a methoxide (B1231860) anion, leading to the generation of a resonance-stabilized oxocarbenium ion. wikipedia.orgmdpi.com This cation is a potent electrophile. The subsequent step involves the nucleophilic attack of the cyanide anion (from a source like TMSCN) on the electrophilic carbon of the oxocarbenium ion, yielding the final product, this compound. nih.govmdpi.com The stability and reactivity of the oxocarbenium intermediate are crucial for the reaction's success and are influenced by factors such as the substituents on the phenyl ring and the reaction conditions. mdpi.comresearchgate.net

Proposed Catalytic Cycles for Metal-Complexes

Various metal complexes have been employed as catalysts to promote the efficient synthesis of this compound. These catalysts function by facilitating the formation of the critical oxocarbenium ion intermediate.

One detailed proposed mechanism involves the use of a dinuclear Cd(II) coordination polymer (CP) as a heterogeneous catalyst. mdpi.com The proposed catalytic cycle is as follows:

Activation: The Lewis acidic Cd(II) center of the coordination polymer coordinates to one of the methoxy groups of the benzaldehyde dimethyl acetal substrate.

Intermediate Formation: This coordination weakens the C-O bond, promoting the release of a methoxide anion and the formation of the electrophilic oxocarbenium cation.

Nucleophilic Attack: A cyanide source, such as trimethylsilyl cyanide (TMSCN), delivers the cyanide nucleophile to the oxocarbenium ion.

Product Formation and Catalyst Regeneration: The cyanide attacks the carbocation, forming the C-C bond and yielding this compound. The catalyst is released and can enter a new catalytic cycle.

This mechanism highlights the role of the metal complex in activating the acetal substrate, a common feature for other Lewis acid catalysts like bismuth(III) bromide (BiBr₃), magnesium iodide (MgI₂) etherate, and titanium tetrachloride (TiCl₄) that have also been successfully used for this transformation. researchgate.net

Mechanistic Aspects of Cyanocarbene Generation and Reactivity

While the dominant pathway for the synthesis of this compound involves oxocarbenium ions, other reactive intermediates are known in nitrile synthesis. Cyanocarbenes are highly reactive species that offer an alternative, though less common, route to nitrile-containing compounds. nih.govresearchgate.netrsc.org This pathway typically does not start from acetals but from precursors like alkynyl triazenes or involves hypervalent iodine reagents. nih.govrsc.orgresearchgate.net

The general mechanism involves:

Generation: The cyanocarbene intermediate is formed, often through photolysis of an alkynyl triazene (B1217601) or via reaction of a hypervalent iodine alkyne species with an azide (B81097) source, leading to the expulsion of nitrogen gas. rsc.orgresearchgate.net

Reactivity: The resulting cyanocarbene can then undergo various reactions, such as insertion into O-H bonds of alcohols or cycloaddition with styrenes, to form α-alkoxynitriles and other nitrile derivatives. nih.govrsc.org

It is important to note that while this mechanism provides access to α-alkoxynitriles, it represents a distinct synthetic strategy from the Strecker-type cyanation of acetals. nih.gov Current literature does not prominently feature cyanocarbene generation as a primary method for the targeted synthesis of this compound itself.

Understanding Chemoselectivity in Nitrile Transformations

Chemoselectivity is a critical aspect of synthesizing this compound, particularly when other functional groups are present on the aromatic ring of the precursor. The electronic nature of these substituents significantly influences the reaction's outcome.

Studies using substituted benzaldehyde dimethyl acetals have shown that electron-donating groups (e.g., a para-methoxy group) on the phenyl ring lead to higher product yields. mdpi.comresearchgate.net This effect is attributed to the increased electron density on the phenyl ring, which helps to stabilize the positively charged oxocarbenium cation intermediate. mdpi.com This stabilization facilitates its formation and subsequent reaction with the cyanide nucleophile. Conversely, electron-withdrawing substituents (e.g., para-chloro or para-bromo) result in lower yields under similar conditions. mdpi.comresearchgate.net

The choice of catalyst and reaction conditions also plays a vital role in achieving high chemoselectivity. For instance, certain catalytic systems allow for the cyanation of aldehydes with high selectivity, even in the presence of other reactive functional groups like nitriles, which could potentially undergo side reactions. d-nb.info

Kinetic Studies and Reaction Profiling

The efficiency of the synthesis of this compound is highly dependent on various reaction parameters, which have been investigated through kinetic studies and reaction profiling.

Effect of Catalyst: Different Lewis acid catalysts exhibit markedly different activities. For example, in a microwave-assisted, solvent-free cyanation of benzaldehyde dimethyl acetal with TMSCN, a Cd(II) coordination polymer (CP 1) showed higher catalytic activity (95% yield in 3 hours) compared to a related polymer (CP 2, 84% yield). mdpi.com Other Lewis acids have also been compared, showing a range of efficiencies and required reaction times. researchgate.net

Effect of Temperature: Temperature has a significant impact on reaction rate and yield. In the synthesis catalyzed by a Cd(II) CP, increasing the temperature from 25 °C to 70 °C resulted in a substantial increase in product yield from 30% to 95%. mdpi.com

Effect of Solvent: The choice of solvent can influence the reaction outcome, although solvent-free conditions have also proven effective. For the Cd(II) CP-catalyzed reaction, various solvents were tested, with lower yields observed in ethanol (B145695) (EtOH), 1,4-dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH₃CN) compared to the optimized conditions. mdpi.com

Effect of Catalyst Loading: The amount of catalyst used is another crucial variable. In one study on an asymmetric Strecker reaction, increasing the catalyst loading from 2.5 mol% to 5 mol% improved the yield, but a further increase to 10 mol% offered no additional benefit, indicating an optimal loading level.

Below are tables summarizing research findings on the impact of various parameters on the cyanation of acetals to form α-alkoxy nitriles.

Table 1: Effect of Various Catalysts on the Synthesis of this compound mdpi.comresearchgate.net Substrates: Benzaldehyde Dimethyl Acetal and TMSCN

| Catalyst | Reaction Time | Temperature (°C) | Yield (%) |

| CP 1 (Cd(II) Polymer) | 3 h | 70 | 95 |

| CP 2 (Cd(II) Polymer) | 3 h | 70 | 84 |

| BiBr₃ | 1 h | N/A | 89 |

| MgI₂ etherate | 36 h | N/A | 53 |

| TiCl₄ | 0.5 h | -70 | 95 |

| TESOTf | 5 h | N/A | 98 |

Table 2: Optimization of Reaction Conditions for CP 1 Catalyzed Synthesis mdpi.com Substrates: Benzaldehyde Dimethyl Acetal and TMSCN

| Parameter | Condition | Yield (%) |

| Temperature | 25 °C | 30 |

| 40 °C | 77 | |

| 70 °C | 95 | |

| Solvent | EtOH | 67 |

| 1,4-Dioxane | 73 | |

| THF | 56 | |

| CH₃CN | 44 |

These studies collectively provide a detailed mechanistic picture and a practical guide for optimizing the synthesis of this compound.

Catalysis Science in 2 Methoxy 2 Phenylacetonitrile Synthesis

Design and Synthesis of Catalytic Systems

The rational design and synthesis of catalysts are paramount to achieving optimal performance in the synthesis of 2-methoxy-2-phenylacetonitrile. Researchers have explored a variety of catalytic systems, ranging from solid-supported catalysts to soluble metal complexes.

Heterogeneous Catalysts: Coordination Polymers and Nanomaterials

Heterogeneous catalysts are favored for their ease of separation and potential for recyclability, contributing to more sustainable chemical processes. ucl.ac.uk Coordination polymers and nanomaterials have emerged as promising platforms for the synthesis of this compound.

Coordination Polymers (CPs):

Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. mdpi.com Their tunable structures and porous nature make them suitable as catalysts. For the synthesis of this compound, Cd(II)-based coordination polymers have been investigated. mdpi.com These one-dimensional CPs have demonstrated effectiveness in catalyzing the solvent-free Strecker-type cyanation of acetals. mdpi.comresearchgate.net The design of these catalysts often involves selecting ligands with specific functional groups, such as carboxylates, to facilitate the coordination with the metal center and create a robust and active catalytic framework. rsc.org

Nanomaterials:

Nanomaterials, with their high surface-area-to-volume ratio, offer a large number of active sites for catalysis. tandfonline.com In the context of this compound synthesis, magnetic nanoparticles (MNPs) have been used as supports for catalytically active metals like palladium (Pd). tandfonline.comtandfonline.comingentaconnect.com For instance, Fe₃O₄ nanoparticles functionalized with 3,4-diaminobenzoic acid or methane (B114726) diamine (propyl silane) have been used to support Pd catalysts. tandfonline.comtandfonline.comtandfonline.comingentaconnect.com The synthesis of these nanocatalysts involves a multi-step process, starting with the preparation of the magnetic core, followed by functionalization with an organic linker, and finally, the deposition of the active metal. tandfonline.comtandfonline.com The characterization of these materials is typically performed using techniques such as FT-IR, XRD, SEM, TEM, and TGA to confirm their structure, size, and thermal stability. tandfonline.comtandfonline.comtandfonline.comingentaconnect.com

Homogeneous Catalysts: Lewis Acids and Transition Metal Complexes

Homogeneous catalysts, which operate in the same phase as the reactants, can offer high activity and selectivity. Lewis acids and transition metal complexes have been effectively employed in the synthesis of this compound.

Lewis Acids:

Lewis acids are electron-pair acceptors that can activate substrates in chemical reactions. sioc.ac.cn Both organometallic and non-metallic Lewis acids have been explored for the synthesis of this compound and related compounds. For example, boron-based Lewis acids like B(C₆F₅)₃ have been used to catalyze the direct cyanation of benzyl (B1604629) alcohols. mdpi.com The design of these catalysts focuses on enhancing their acidity to improve catalytic activity, while also considering their stability and potential for recycling. rsc.org The use of trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source is common in these reactions, often requiring a catalyst to activate both the substrate and the cyanide precursor. taylorandfrancis.com

Transition Metal Complexes:

Transition metal complexes are versatile catalysts due to the variable oxidation states and coordination geometries of the central metal atom. arabjchem.org Complexes of manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II) with ligands derived from 2-phenylacetonitrile (B1602554) have been synthesized and characterized. researchgate.netiosrjournals.organjs.edu.iq These complexes are typically prepared by reacting the corresponding metal salt with a synthesized ligand in an appropriate solvent. iosrjournals.organjs.edu.iq The resulting complexes often exhibit specific geometries, such as octahedral, which influences their catalytic behavior. researchgate.netiosrjournals.organjs.edu.iq Rhodium complexes have also been shown to be effective for the α-alkylation of nitriles with alcohols, a related transformation. liv.ac.uk

Performance Evaluation of Catalysts

The success of a catalytic system is determined by its performance, which is assessed based on several key metrics, including activity, efficiency, selectivity, and stability.

Catalytic Activity and Efficiency

The catalytic activity and efficiency are crucial indicators of a catalyst's performance. High yields and short reaction times are desirable for practical applications.

In the synthesis of this compound derivatives via a Strecker-type reaction, a magnetic nanocatalyst, Pd-DABA-Fe₃O₄, demonstrated high to excellent yields under ambient and solvent-free conditions. tandfonline.comingentaconnect.com Similarly, another palladium-supported magnetic nanoparticle catalyst, Pd-MDA-PSi-Fe₃O₄, also afforded high yields in short reaction times for the same reaction. tandfonline.comtandfonline.com

The use of Cd(II)-coordination polymers as catalysts in the microwave-assisted solvent-free cyanation of benzaldehyde (B42025) dimethyl acetal (B89532) resulted in a 95% yield of this compound. mdpi.com This highlights the efficiency of these catalysts under specific reaction conditions.

The following table summarizes the performance of various heterogeneous catalysts in the synthesis of this compound and its derivatives.

| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |

| Pd-DABA-Fe₃O₄ | Strecker-type | Ambient, solvent-free | High to excellent | tandfonline.com |

| Pd-MDA-PSi-Fe₃O₄ | Strecker-type | Ambient, solvent-free | High | tandfonline.com |

| Cd(II)-CP 1 | Cyanation of acetal | Microwave, solvent-free, 70°C | 95 | mdpi.com |

| Cd(II)-CP 2 | Cyanation of acetal | Microwave, solvent-free | 84 | mdpi.com |

Selectivity Control in Catalytic Transformations

Selectivity is a critical aspect of catalysis, referring to the ability of a catalyst to direct a reaction towards a specific product, minimizing the formation of byproducts.

In the context of nitrile hydrogenation, a related transformation, the crystal phase of cobalt nanoparticles has been shown to control selectivity. acs.orgnih.gov For instance, hexagonal close-packed (hcp) cobalt nanoparticles exhibited high selectivity for the formation of primary amines from benzonitrile. acs.orgnih.gov While not directly on this compound, this demonstrates the principle of controlling selectivity through catalyst design.

The use of a rhodium complex as a catalyst allows for chemoselective alkylation or olefination of alkylnitriles with alcohols by simply changing the reaction atmosphere from argon to oxygen. liv.ac.uk This highlights how reaction conditions can be manipulated to control selectivity. In the synthesis of 2-aryl propionitrile (B127096) compounds, the use of certain catalysts like NaY zeolite and Al-MCM-41 has shown high selectivity towards the desired monomethylated product. google.com

Recyclability and Stability of Catalytic Materials

The ability to recycle a catalyst without a significant loss of activity is a key factor in sustainable chemistry. Heterogeneous catalysts are particularly advantageous in this regard.

Magnetic nanocatalysts, such as Pd-DABA-Fe₃O₄ and Pd-MDA-PSi-Fe₃O₄, have demonstrated excellent reusability. tandfonline.comtandfonline.comtandfonline.comingentaconnect.com The Pd-DABA-Fe₃O₄ catalyst was reused for five consecutive runs without a significant decrease in its catalytic activity. tandfonline.com Similarly, the Pd-MDA-PSi-Fe₃O₄ catalyst could be easily separated using an external magnet and reused multiple times without a notable loss of efficiency. tandfonline.comtandfonline.com

Cd(II)-coordination polymers used in the cyanation of acetals also showed good recyclability. One of the catalysts was recycled for five runs with only a minor drop in the product yield. mdpi.com The stability and recyclability of catalysts are crucial for their practical and industrial applications. rsc.orgnih.govbeilstein-journals.orgnih.gov

The table below illustrates the recyclability of some of the discussed catalysts.

| Catalyst | Number of Cycles | Final Yield/Activity | Reference |

| Pd-DABA-Fe₃O₄ | 5 | No significant loss of activity | tandfonline.com |

| Cd(II)-CP 1 | 5 | Minor drop in yield | mdpi.com |

| Co@PNC-900 | 7 | No significant deactivation | rsc.org |

Principles of Green Chemistry in Catalytic Processes (e.g., Solvent-Free, Mild Conditions)

The application of green chemistry principles to chemical synthesis is a paramount goal in modern chemical research, aiming to reduce environmental impact and enhance safety and efficiency. In the synthesis of this compound, catalytic processes embodying these principles have been a key area of investigation. Researchers have focused on developing methods that operate under mild conditions, such as ambient temperature, and in the absence of hazardous organic solvents. These approaches not only minimize waste and energy consumption but also often lead to higher yields and simpler purification procedures.

One prominent green strategy for synthesizing this compound and its derivatives is the Strecker-type reaction of aromatic aldehyde dimethyl acetals with trimethylsilyl cyanide (TMSCN). tandfonline.com This reaction has been successfully carried out under solvent-free and ambient temperature conditions, representing a significant improvement over conventional methods that may require harsh conditions or volatile organic solvents. tandfonline.comtandfonline.com

Detailed Research Findings

Recent studies have demonstrated the efficacy of palladium (Pd) supported on functionalized Fe₃O₄ magnetic nanoparticles as a robust catalyst for this transformation. tandfonline.comtandfonline.com One such catalyst, Pd supported on 3,4-diaminobenzoic acid functionalized Fe₃O₄ nanoparticles (Pd-DABA-Fe₃O₄), has been shown to effectively catalyze the synthesis of this compound derivatives. tandfonline.com The reactions proceed with high yields in short timeframes under solvent-free conditions at room temperature. tandfonline.comingentaconnect.com Another similar system involves Pd supported on methane diamine (propyl silane) functionalized Fe₃O₄ nanoparticles (Pd-MDA-PSi-Fe₃O₄), which also facilitates the reaction under ambient, solvent-free conditions with high efficiency. tandfonline.comtandfonline.com

The table below summarizes the results for the synthesis of this compound using the Pd-MDA-PSi-Fe₃O₄ catalyst, showcasing the high yields and mild reaction conditions.

Table 1: Synthesis of this compound via Pd-MDA-PSi-Fe₃O₄ Catalysis Under Solvent-Free Conditions

| Entry | Reactant (Ar) | Catalyst Load (mol%) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | C₆H₅ | 0.1 | 15 | 96 |

| 2 | 4-Cl-C₆H₄ | 0.1 | 20 | 94 |

| 3 | 4-F-C₆H₄ | 0.1 | 20 | 95 |

| 4 | 4-Br-C₆H₄ | 0.1 | 25 | 92 |

| 5 | 4-NO₂-C₆H₄ | 0.1 | 15 | 98 |

| 6 | 3-NO₂-C₆H₄ | 0.1 | 20 | 97 |

| 7 | 4-CH₃-C₆H₄ | 0.1 | 25 | 93 |

| 8 | 4-OCH₃-C₆H₄ | 0.1 | 25 | 94 |

| 9 | 3-OCH₃-C₆H₄ | 0.1 | 25 | 95 |

Data sourced from a study on Pd-MDA-PSi-Fe₃O₄ catalyzed Strecker-type reactions. tandfonline.com

Coordination polymers (CPs) have also emerged as effective catalysts for the cyanation of acetals, adhering to green chemistry principles. mdpi.com For instance, two novel Cadmium(II) coordination polymers, [Cd(L1)(NMF)₂]n (CP 1) and [Cd(L2)(DMF)(H₂O)₂]n·n(H₂O) (CP 2), have been utilized for the microwave-assisted, solvent-free synthesis of this compound from benzaldehyde dimethyl acetal and TMSCN. mdpi.com

The study highlighted the superiority of solvent-free conditions. While reactions in solvents like ethanol (B145695), THF, or acetonitrile (B52724) gave yields ranging from 44% to 76%, the solvent-free reaction catalyzed by CP 1 achieved a 95% yield. mdpi.com Temperature was also found to be a critical parameter; the yield increased from 30% at 25°C to 95% at 70°C under microwave irradiation. mdpi.com

Table 2: Effect of Solvent and Temperature on the Synthesis of this compound Catalyzed by CP 1

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Solvent-Free | 70 | 3 | 95 |

| 2 | THF | 70 | 3 | 76 |

| 3 | 1,4-Dioxane | 70 | 3 | 73 |

| 4 | Ethanol | 70 | 3 | 67 |

| 5 | Acetonitrile | 70 | 3 | 44 |

| 6 | Solvent-Free | 25 | 3 | 30 |

| 7 | Solvent-Free | 40 | 3 | 77 |

| 8 | Solvent-Free | 90 | 3 | 91 |

Data sourced from a study on Cd(II)-Coordination Polymer catalyzed cyanation. mdpi.com

These examples underscore a clear trend in the synthesis of this compound towards greener, more sustainable catalytic methods. The development of recyclable catalysts that operate efficiently under solvent-free and mild temperature conditions is a significant step forward, offering environmentally benign and economically viable routes to this important chemical compound. tandfonline.comtandfonline.commdpi.com

Theoretical and Computational Studies in the Context of 2 Methoxy 2 Phenylacetonitrile

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions, offering insights into the most plausible pathways and the structures of transient species that are often difficult to observe experimentally.

Density Functional Theory (DFT) has become a standard method for elucidating reaction mechanisms in organic synthesis. For reactions involving phenylacetonitrile (B145931) derivatives, DFT calculations can reveal how substituents, such as the methoxy (B1213986) group in 2-Methoxy-2-phenylacetonitrile, influence electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. smolecule.com In the context of the synthesis of this compound via the cyanation of benzaldehyde (B42025) dimethyl acetal (B89532), DFT can be employed to model the reaction pathway. researchgate.net

This typically involves modeling the key steps:

Activation of the trimethylsilyl (B98337) cyanide (TMSCN) reagent by the catalyst.

The nucleophilic attack of the cyanide ion on the acetal.

The departure of the methoxy group and subsequent formation of the final product.

DFT calculations help to verify the proposed mechanism by comparing the computed energy profiles of different potential pathways, thereby identifying the most energetically favorable route. For instance, in related systems, DFT has been used to explain the role of bimetallic carbene intermediates in copper-catalyzed reactions, a level of mechanistic detail that is challenging to access through experimental means alone. mdpi-res.com

A critical aspect of understanding reaction kinetics is the characterization of transition states and their associated energy barriers. Computational modeling allows for the geometric and energetic properties of these fleeting structures to be determined. smolecule.com For the formation of this compound, calculations would focus on the key bond-forming and bond-breaking steps.

For example, in the cyanation of benzaldehyde dimethyl acetal, the transition state for the nucleophilic attack of cyanide would be located and its structure analyzed. researchgate.net DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)), can determine the activation energy (the height of the energy barrier) for this rate-determining step. smolecule.com This computed value provides a theoretical prediction of the reaction rate. By comparing the energy barriers for different proposed mechanisms, chemists can predict which pathway is kinetically preferred. Furthermore, analyzing the geometry of the transition state reveals the specific atomic interactions that stabilize or destabilize it, offering a deeper understanding of the reaction dynamics. smolecule.com

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Molecular Modeling of Catalytic Systems

Molecular modeling is essential for designing and optimizing catalysts. It provides an atomic-level view of how a catalyst interacts with substrates and influences the reaction outcome.

Theoretical analysis of these {CuII}{SnIV} cocrystals reveals that the interaction energy between the neutral [CuL] complex and the [SnXnCl6–n]2– anion is influenced by the distance of the Cu···Cl contact. acs.org Structural comparisons show that this distance is shorter in organotin-containing cocrystals (2.886–3.247 Å) compared to their inorganic tin(IV) counterparts (3.407–3.454 Å). acs.org These interactions are part of a complex "triangular energy framework" that also includes strong ionic interactions and hydrogen bonds, all of which contribute to the stability and catalytic function of the solid-state assembly. acs.org Modeling these weak interactions is crucial for understanding how the catalyst architecture facilitates the reaction.

Table 1: Calculated Interaction Energies in a Representative {CuII}{SnIV} Cocrystal System This table illustrates the different types of noncovalent interactions and their relative strengths as determined by computational analysis in a system analogous to that used for the synthesis of this compound.

| Interacting Components | Interaction Type | Interaction Energy (kcal/mol) | Citation |

|---|---|---|---|

| [CuL] and [SnMe₂Cl₄]²⁻ | Cu···Cl semicoordination, C-H···O/Cl | -46.2 | researchgate.net |

| (H₂ED)²⁺ and [CuL] | N-H···O Hydrogen Bonds | -129.64 to -139.36 | acs.org |

| (H₂ED)²⁺ and [SnMe₂Cl₄]²⁻ | Ionic Interaction, N-H···Cl H-Bonds | Strongest Interaction | acs.org |

Computational models can be used to predict how changes in a catalyst's structure will affect its activity and selectivity. icp.ac.ru In the synthesis of this compound from benzaldehyde dimethyl acetal using various tin-based catalysts, significant differences in product yield are observed experimentally. researchgate.net

For instance, the reaction catalyzed by [SnCl₄]·5H₂O proceeds to 100% yield, while the related cocrystal catalyst 1 ([H₂ED]²⁺·2[CuL¹]·[SnMe₂Cl₄]²⁻) gives a yield of only 25%. researchgate.net A blank reaction without any catalyst results in just a 5% yield. acs.org

Computational approaches can rationalize these differences by:

Modeling Substrate Binding: Calculating the binding energy of the substrates (benzaldehyde dimethyl acetal and trimethylsilyl cyanide) to the active site of each catalyst.

Calculating Activation Energies: Determining the energy barrier for the rate-limiting step for each catalytic system. A lower calculated energy barrier would correlate with higher predicted catalytic activity. smolecule.com

Analyzing Electronic Effects: Investigating how the electronic properties of the tin center are modulated by its coordination environment (e.g., in [SnCl₄] vs. the cocrystal) and how this affects its ability to activate the substrate.

Table 2: Experimental Yields in the Catalytic Synthesis of this compound This table shows the varied catalytic activity of different compounds in the cyanation of benzaldehyde dimethyl acetal.

| Entry | Catalyst | Catalyst Amount (mol %) | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | Cocrystal 1 | 1 | 2 | 25 | researchgate.net |

| 2 | [Sn(Me)₂Cl₂] | 1 | 2 | 84 | researchgate.net |

| 3 | [SnCl₄]·5H₂O | 1 | 2 | 100 | researchgate.net |

| 4 | [CuL¹]·H₂O | 1 | 2 | 21 | researchgate.net |

| 5 | None (blank) | 0 | 2 | 5 | researchgate.net |

Analysis of Catalyst-Substrate Interactions (e.g., Cu(II)...Cl Semicoordination)

Prediction of Stereoselectivity through Computational Approaches (e.g., Q2MM)

The molecule this compound is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). In asymmetric synthesis, predicting which enantiomer will be preferentially formed is a major goal. Computational methods like Quantum-Guided Molecular Mechanics (Q2MM) are designed for this purpose. nih.govrsc.orgrsc.org

The Q2MM method involves creating a reaction-specific transition state force field (TSFF) by fitting its parameters to data from high-level quantum mechanics (electronic structure) calculations. nih.gov This approach avoids the common problem of overfitting that can occur with traditional force fields. nih.gov

For a hypothetical enantioselective synthesis of this compound, the Q2MM workflow would be as follows:

Quantum Calculations: Use DFT to locate the transition states for the formation of both the (R)- and (S)-enantiomers of the product.

Force Field Parametrization: Use the geometric parameters, relative energies, and Hessian matrix (vibrational frequencies) from the DFT calculations to create a specific TSFF for the reaction. nih.gov

Conformational Searching: Employ the newly created TSFF to run rapid Monte Carlo or molecular dynamics conformational searches for the transition states leading to each stereoisomer. nih.gov

Stereoselectivity Prediction: The relative energies of all the low-energy conformations are Boltzmann averaged to predict the final ratio of (R) to (S) products, and thus the enantiomeric excess (ee). nih.gov

While specific Q2MM studies on this compound are not prominent in the literature, the methodology has been successfully applied to a range of transition metal-catalyzed reactions, achieving high correlation between calculated and experimental ee values. nih.govscience.gov This demonstrates its potential as a powerful predictive tool for designing new, highly stereoselective catalysts for the synthesis of chiral molecules like this compound. rsc.org

Electronic Structure and Reactivity Descriptors (Relevant to Phenylacetonitrile)

Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to elucidate the electronic structure and predict the reactivity of this compound. While specific computational studies on this compound are not extensively available in public literature, a wealth of information on the parent molecule, phenylacetonitrile, and its various substituted derivatives allows for a detailed and scientifically grounded extrapolation of its characteristics.

The electronic properties of phenylacetonitrile are largely dictated by the interplay between the aromatic phenyl ring and the electron-withdrawing nitrile group (-C≡N), connected by a methylene (B1212753) bridge. This interaction leads to a delocalization of π-electrons, which influences the molecule's reactivity. The introduction of a methoxy group (-OCH₃) at the α-carbon, as in this compound, is expected to significantly modulate these properties.

Electronic Structure of Phenylacetonitrile:

DFT calculations have shown that in phenylacetonitrile, the highest occupied molecular orbital (HOMO) is primarily located on the benzene (B151609) ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the nitrile group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com For phenylacetonitrile, this gap indicates moderate reactivity.

The presence of the phenyl ring in conjugation with the nitrile group affects the C≡N bond's stretching frequency in infrared spectroscopy, causing it to appear at a lower wavenumber (2240–2220 cm⁻¹) compared to aliphatic nitriles (2260–2240 cm⁻¹). This shift is a direct consequence of electronic delocalization.

Influence of Substituents on Electronic Properties and Reactivity:

The introduction of substituents on the phenylacetonitrile framework, either on the phenyl ring or at the α-carbon, alters the electronic distribution and, consequently, the reactivity.

Substituents on the Phenyl Ring: Electron-donating groups on the phenyl ring, such as a methoxy group, increase the energy of the HOMO, making the molecule a better electron donor (more nucleophilic). Conversely, electron-withdrawing groups, like a nitro group, lower the HOMO energy and increase the molecule's electrophilicity. For instance, the presence of a methoxymethyl substituent on the phenyl ring has been shown to raise the HOMO energy by approximately 0.3-0.5 eV compared to unsubstituted phenylacetonitrile, indicating enhanced nucleophilicity at the aromatic ring. smolecule.com

Substituents at the α-Carbon: The introduction of a methoxy group at the α-carbon in this compound is expected to have a pronounced effect on the molecule's electronic structure and reactivity. The methoxy group is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect will influence the acidity of the α-hydrogen and the nucleophilicity of the carbanion formed upon its removal.

Reactivity Descriptors:

Quantum chemical calculations allow for the determination of various global and local reactivity descriptors that provide a quantitative measure of a molecule's reactivity.

| Descriptor | Definition | Relevance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). Higher EHOMO indicates stronger nucleophilicity. ossila.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). Lower ELUMO indicates stronger electrophilicity. ossila.com |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. jmaterenvironsci.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. jmaterenvironsci.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

A theoretical study on aryl acetonitrile (B52724) derivatives reacting with alkyl nitroindazoles demonstrated that the aryl acetonitriles, including a 4-methoxy-phenyl-acetonitrile, act as the nucleophiles (electron donors). jmaterenvironsci.com The calculated electronic potentials indicated that electron transfer occurs from the aryl acetonitrile derivatives to the alkyl nitroindazoles. jmaterenvironsci.com

The following table presents calculated reactivity descriptors for phenylacetonitrile and some of its substituted derivatives from a theoretical study, illustrating the influence of substituents.

| Compound | EHOMO (eV) | ELUMO (eV) | Chemical Potential (μ) (eV) |

|---|---|---|---|

| Phenylacetonitrile (B1) | -6.237 | -1.238 | -3.738 |

| 4-Methoxy-phenyl-acetonitrile (B2) | -5.895 | -1.234 | -3.564 |

| 4-Chloro-phenyl-acetonitrile (B3) | -6.483 | -1.817 | -4.150 |

Data sourced from a theoretical study on the reaction of aryl acetonitrile derivatives. jmaterenvironsci.com

The data shows that the electron-donating methoxy group in 4-methoxy-phenyl-acetonitrile increases the HOMO energy compared to the unsubstituted phenylacetonitrile, consistent with enhanced nucleophilicity. jmaterenvironsci.com Conversely, the electron-withdrawing chloro group lowers the HOMO energy. jmaterenvironsci.com

Future Prospects and Emerging Research Frontiers for 2 Methoxy 2 Phenylacetonitrile

Development of Next-Generation Catalytic Methodologies

The development of advanced catalytic systems is a primary focus for the synthesis of 2-methoxy-2-phenylacetonitrile and its derivatives. Researchers are exploring novel catalysts to improve reaction efficiency, yield, and selectivity under milder and more environmentally friendly conditions.

Recent advancements include the use of Cadmium(II)-coordination polymers as heterogeneous catalysts in the microwave-assisted, solvent-free cyanation of acetals to produce this compound. mdpi.com These catalysts have demonstrated high efficiency, with one particular coordination polymer achieving a 95% yield at 70°C. mdpi.com The proposed mechanism involves the activation of the acetal (B89532) by the cadmium center, followed by the transfer of a cyanide group from trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com

Another area of development is the use of magnetic nanoparticles as catalyst supports. For instance, palladium supported on 3,4-diaminobenzoic acid functionalized Fe3O4 magnetic nanoparticles has been used as a recyclable catalyst for the Strecker-type synthesis of this compound derivatives under ambient, solvent-free conditions. researchgate.net This method offers advantages such as high yields, short reaction times, and easy catalyst separation. researchgate.net

Furthermore, cobalt-nanoparticle-catalyzed α-alkylation of nitriles with alcohols represents another promising methodology. rsc.org This approach utilizes alcohols as alkylating agents, which is advantageous from a green chemistry perspective. rsc.org

| Catalyst System | Reaction Type | Key Advantages |

| Cadmium(II)-Coordination Polymers | Microwave-assisted cyanation of acetals | High yield, solvent-free conditions mdpi.com |

| Pd on Magnetic Nanoparticles | Strecker-type synthesis | High yields, ambient conditions, catalyst recyclability researchgate.net |

| Cobalt Nanoparticles | α-alkylation with alcohols | Use of bio-based feedstocks, no external hydrogen required rsc.org |

Advancements in Enantioselective Synthesis

The synthesis of specific stereoisomers (enantiomers) of chiral molecules is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. While specific research on the enantioselective synthesis of this compound is still emerging, broader advancements in the asymmetric synthesis of related compounds provide a strong foundation for future work.

The development of organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool for enantioselective synthesis. scienceopen.com These metal-free catalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, leading to high stereoselectivities. scienceopen.com For example, the asymmetric Strecker reaction, a key method for synthesizing α-aminonitriles, has been successfully achieved with high enantioselectivity using organocatalysts. scienceopen.com

Transition metal-catalyzed asymmetric hydrogenation is another key strategy for producing chiral amines, which are structurally related to this compound. nih.gov Significant progress has been made in the asymmetric hydrogenation of imines, enamides, and enamines to afford chiral amines with high enantiomeric excess. nih.gov These methodologies could potentially be adapted for the enantioselective synthesis of this compound derivatives.

Future research will likely focus on designing specific chiral catalysts, both organocatalysts and transition metal complexes, for the direct enantioselective synthesis of this compound.

Novel Synthetic Transformations and Applications in Complex Molecule Construction

This compound serves as a valuable building block in organic synthesis due to its reactive functional groups. biosynth.com Research is ongoing to discover new chemical reactions and applications for this compound in the construction of more complex molecules.

One notable transformation is its use in generating cyanocarbenes. By reacting with an azide (B81097) source, a hypervalent iodonium (B1229267) alkynyl triflate (HIAT) derived from a related precursor can generate a cyanocarbene intermediate, which can then undergo reactions like O-H insertion to produce this compound in good yield. nih.gov

The nitrile group of this compound is susceptible to nucleophilic attack, allowing for its conversion into other functional groups. For instance, nitriles can be hydrolyzed to amides, which are important structural motifs in many biologically active compounds. researchgate.net

Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution, and the α-position can be deprotonated to form a carbanion, which can then react with various electrophiles. These transformations open up a wide range of possibilities for creating diverse and complex molecular architectures.

Recent studies have also highlighted the use of p-methoxy phenylacetonitrile (B145931), a closely related derivative, in improving the efficiency and stability of perovskite solar cells by passivating defects in the perovskite film. researchgate.net This demonstrates the potential for applying derivatives of this compound in materials science.

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly being integrated into chemical synthesis to reduce environmental impact. researchgate.net Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes.

Key aspects of this integration include:

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents. orientjchem.org

Catalysis: Employing catalysts that are highly efficient, selective, and recyclable to minimize waste. researchgate.net The use of heterogeneous catalysts, such as the coordination polymers and magnetic nanoparticle-supported catalysts mentioned earlier, simplifies product purification and catalyst reuse. mdpi.comresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. researchgate.net For example, the use of bio-based alcohols in alkylation reactions is a step in this direction. rsc.org

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net The microwave-assisted synthesis of this compound is a prime example of this approach. mdpi.com

By focusing on these sustainable practices, the chemical industry can continue to benefit from the unique properties of this compound while minimizing its environmental footprint. wiley-vch.de

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-2-phenylacetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves nucleophilic substitution using acetonitrile derivatives. For example, in analogous nitrile syntheses, K2CO3 is used as a weak base in acetonitrile solvent under reflux or room-temperature stirring for 24 hours . Optimization variables include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

- Base selection : Weak bases (e.g., K2CO3) minimize side reactions.

- Reaction monitoring : TLC or HPLC tracks progress.

Table 1 : Example Reaction Conditions from Literature

| Solvent | Base | Time (h) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetonitrile | K2CO3 | 24 | RT | ~75% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR spectroscopy : Confirms methoxy (-OCH3) and nitrile (-CN) groups via <sup>1</sup>H and <sup>13</sup>C shifts.

- FTIR : Identifies nitrile stretching (~2240 cm<sup>-1</sup>) and methoxy C-O bonds (~1250 cm<sup>-1</sup>) .

- Single-crystal XRD : Resolves stereochemistry and crystal packing .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to OSHA and EN149 standards:

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in cool, dry, sealed containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies (as in anti-COVID-19 research ) can assess interactions with biological targets. Software tools include Gaussian or AutoDock.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Repeat experiments : Confirm reproducibility under identical conditions.

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Cross-validation : Compare FTIR, XRD, and mass spectrometry data to rule out impurities .

Q. How can reaction by-products be minimized during large-scale synthesis?

- Methodological Answer :

- Temperature control : Slow addition of reagents at controlled temperatures reduces exothermic side reactions.

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance selectivity.

- Purification : Use column chromatography or recrystallization (as in ) to isolate high-purity product.

Q. What regulatory constraints apply to this compound in international research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.